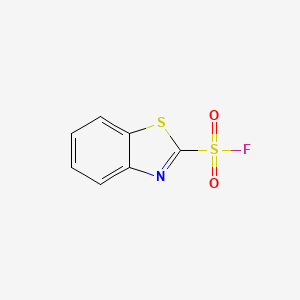

Benzothiazole-2-sulfonyl fluoride

概要

説明

Benzothiazole derivatives are a class of aromatic heterocycles that have garnered significant interest due to their diverse applications in medicinal chemistry, natural product synthesis, and as sensors for various ions. These compounds are characterized by a benzene ring fused to a thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The reactivity and stability of these compounds are influenced by the functional groups attached to the core benzothiazole structure, which can be manipulated to produce a wide range of chemical entities with varying properties and applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the use of sulfonic-acid-functionalized activated carbon as a heterogeneous catalyst for the synthesis of 2-substituted benzimidazole and benzothiazole. This method is noted for its simplicity and efficiency, with the catalyst being recoverable and reusable for multiple cycles without significant loss of activity . Another method includes the liquid-phase synthesis using a novel acid fluoride, which allows for the generation of a diverse set of aromatic heterocycles, including benzothiazoles . Electrochemical fluorination has also been employed to selectively introduce fluorine atoms into the benzothiazole structure, demonstrating regioselective monofluorination .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. For instance, crystal structure determination has been used to elucidate the structure of novel cyclic sulfonimidoyl fluorides derived from benzothiazole, providing insights into their three-dimensional conformation . Additionally, structural and theoretical studies on benzothiazole sulfonation intermediates and products have revealed details about protonation states, ion pairing, and zwitterionic forms, as well as intermolecular interactions such as hydrogen bonding .

Chemical Reactions Analysis

Benzothiazole derivatives participate in a range of chemical reactions, reflecting their versatile reactivity. For example, 2-benzothiazolyl-N-(arenesulfonyl)-sulfinimidoyl fluorides have been synthesized and shown to react with amines and thiols to yield various sulfonimidoyl amides and disulfides, demonstrating the potential for creating diverse chemical structures . Copper(II) complexes with N-benzothiazole sulfonamides have been synthesized, where the sulfonamidate anions act as counterions, indicating the ability of benzothiazole derivatives to form coordination compounds with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and the nature of their substituents. Novel benzothiadiazole derivatives have been used as selective fluorescent and colorimetric sensors for fluoride ion, showcasing their utility in sensing applications. These compounds exhibit high sensitivity and selectivity for fluoride ions, which can be visually observed due to changes in color and fluorescence . Furthermore, fluorine-18 labeled benzothiazole derivatives have been evaluated as amyloid imaging agents, indicating their potential use in the diagnosis of neurodegenerative diseases such as Alzheimer's .

科学的研究の応用

Benzothiazole-2-sulfonyl fluoride is a derivative of thiazole used for proteomics research applications . Benzothiazole and its derivatives are important heterocyclic compounds used in various chemical fields due to their rigid conjugated structure, good optical properties, and pharmacological activity .

-

Fluorescent Probes for Analyte Detection

- Application: Benzothiazole derivatives can be used to construct fluorescent probes. These probes can interact with the analyte, changing their luminescence characteristics to achieve the detection of the analyte .

- Method: The benzothiazole fluorescent probe is mainly composed of two parts: the benzothiazole moiety and the moiety connected to the benzothiazole .

- Results: Benzothiazole fluorescent probes can be applied to the detection of substances, the analysis of harmful substances, and cell imaging .

-

Biomedical Applications

-

Fluorescent Probes for HClO Detection

- Application: Benzothiazole fluorescent probes can be used for detecting HClO .

- Method: These probes are synthesized based on 2-(benzo[d]thiazol-2-yl)-4-methylphenol .

- Results: The detection limit can be as low as 8.9 nM and can be used for cell imaging, which lays the foundation for further application in organisms .

-

Antibacterial, Antifungal, and Anti-inflammatory Activity

- Application: Benzothiazole derivatives have been found to play an important role as antimicrobial, anti-inflammatory agents .

- Method: The synthesis of fluoro-benzothiazole derivatives is followed by screening for antibacterial, antifungal, and anti-inflammatory activity .

- Results: The results or outcomes obtained would depend on the specific biological activity being studied .

-

Fluorescent Pigment Dyeing Substrates

-

Bacterial Detection

-

Scale Inhibitors and Functional Molecules

-

Dyes and Sensors

-

β-D-galactosidase Activities

Safety And Hazards

将来の方向性

Benzothiazole and its derivatives have found widespread applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science . They have been used in the construction of fluorescent probes, scale inhibitors, functional molecules, dyes, drugs, sensors, etc . Future research may focus on developing more potent biologically active benzothiazole-based drugs and exploring their potential applications in treating diseases like Alzheimer’s .

特性

IUPAC Name |

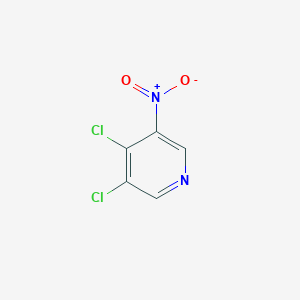

1,3-benzothiazole-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKAAUWKENUQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467980 | |

| Record name | Benzothiazole-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazole-2-sulfonyl fluoride | |

CAS RN |

878376-34-2 | |

| Record name | Benzothiazole-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)